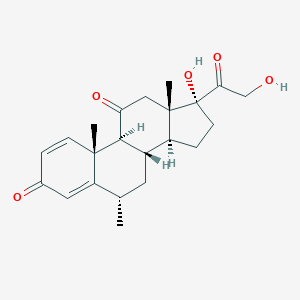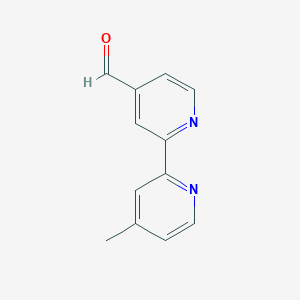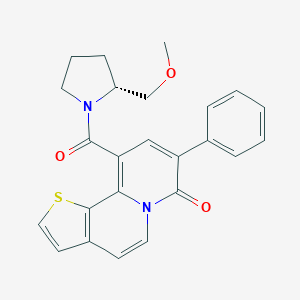
4'-O-Methylnorbelladine
Vue d'ensemble
Description
4’-O-Methylnorbelladine is a phenethylamine alkaloid . It is a key intermediate in the biosynthesis of the Alzheimer’s drug Galanthamine . This compound is primarily isolated from daffodil (Narcissus spp.), snowdrop (Galanthus spp.), and summer snowflake (Leucojum aestivum) .
Synthesis Analysis
The synthesis of 4’-O-Methylnorbelladine involves the methylation of norbelladine . A gene encoding a norbelladine 4’-O-methyltransferase (NpN4OMT) has been identified, which is involved in this methylation . This methyltransferase cDNA was expressed in E. coli and the protein was purified by affinity chromatography .Chemical Reactions Analysis
Norbelladine is methylated by NpN4OMT to form 4’-O-methylnorbelladine . 4’-O-Methylnorbelladine is then oxidized to N-demethylnarwedine .Applications De Recherche Scientifique
Amaryllidaceae Alkaloid Biosynthesis
4’-O-Methylnorbelladine is a key compound in the biosynthesis of Amaryllidaceae alkaloids (AAs), a large group of plant-specialized metabolites with various biological and pharmacological properties . It is synthesized by an enzyme catalyzing a Mannich reaction involving the condensation of tyramine and 3,4-dihydroxybenzaldehyde .
Alzheimer’s Disease Treatment
4’-O-Methylnorbelladine is involved in the biosynthesis of Galanthamine, a drug used to treat the symptoms of Alzheimer’s disease . Galanthamine is primarily isolated from daffodil (Narcissus spp.), snowdrop (Galanthus spp.), and summer snowflake (Leucojum aestivum) .
Anti-Tumor Activity
Some Amaryllidaceae alkaloids, which share 4’-O-Methylnorbelladine as a common precursor, have been identified with anti-tumor activity . For example, lycorine has demonstrated anti-tumor activity .
Cytotoxic Activity
Certain derivatives of 4’-O-Methylnorbelladine, such as 3’- and 4’-O-methylnorcraugsodine, 3’-O-methylnorbelladine, and 3’,4’-O-dimethylnorcraugsodine, have shown moderate cytotoxicity at 200 µM on THP-1 cells .
Enzyme Research
The enzyme norbelladine 4’-O-methyltransferase (N4OMT) catalyzes the methylation of norbelladine at the 4’ position to form 4’-O-methylnorbelladine . This enzyme is crucial in the study of enzyme kinetics and mechanisms.
Synthetic Biology Platforms
The identification of genes involved in the biosynthesis of 4’-O-Methylnorbelladine facilitates the establishment of metabolic engineering and synthetic biology platforms for the production of AAs .
Mécanisme D'action
Target of Action
4’-O-Methylnorbelladine, also known as N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxy)benzylamine, is a key intermediate in the biosynthesis of Amaryllidaceae alkaloids . These alkaloids have shown remarkable pharmacological activities such as antiparasitic, antiproliferative, antifungal, cytotoxic, psychopharmacologic, and acetylcholinesterase-inhibitory . Therefore, the primary targets of 4’-O-Methylnorbelladine are the enzymes involved in these biochemical pathways.
Mode of Action
The mode of action of 4’-O-Methylnorbelladine involves its conversion into various Amaryllidaceae alkaloids through a series of enzymatic reactions . The compound is methylated by a norbelladine 4’-O-methyltransferase (NpN4OMT) to form 4’-O-methylnorbelladine . This methylation is a crucial step in the biosynthesis of these alkaloids .
Biochemical Pathways
The biosynthesis of 4’-O-Methylnorbelladine involves the condensation of tyramine and 3,4-dihydroxybenzaldehyde to form norbelladine . Norbelladine is then methylated by NpN4OMT to form 4’-O-methylnorbelladine . This compound serves as a key intermediate for multiple biosynthetic pathways, leading to the formation of different groups of Amaryllidaceae alkaloids .
Result of Action
The methylation of norbelladine to form 4’-O-methylnorbelladine is a critical step in the biosynthesis of Amaryllidaceae alkaloids . These alkaloids have a wide range of biological and pharmacological effects, including antiparasitic, antiproliferative, antifungal, cytotoxic, and acetylcholinesterase-inhibitory activities . Therefore, the action of 4’-O-Methylnorbelladine contributes to these effects.
Action Environment
The action of 4’-O-Methylnorbelladine is influenced by various environmental factors. For instance, the activity of the NpN4OMT enzyme that methylates norbelladine to form 4’-O-methylnorbelladine can be affected by factors such as pH, temperature, and the presence of cofactors . Additionally, the biosynthesis of 4’-O-Methylnorbelladine can be influenced by the genetic and physiological characteristics of the plant species in which it occurs .
Orientations Futures
The identification of the gene encoding the enzyme involved in the methylation of norbelladine to 4’-O-methylnorbelladine is a significant step in understanding the biosynthesis of Galanthamine . This could facilitate the development of synthetic biology platforms for the production of important botanical medicines .
Propriétés
IUPAC Name |
5-[[2-(4-hydroxyphenyl)ethylamino]methyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-20-16-7-4-13(10-15(16)19)11-17-9-8-12-2-5-14(18)6-3-12/h2-7,10,17-19H,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLILULALIDNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291729 | |
| Record name | 5-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-O-Methylnorbelladine | |
CAS RN |
4579-60-6 | |
| Record name | 4579-60-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 4'-O-Methylnorbelladine?
A1: 4'-O-Methylnorbelladine is a crucial precursor in the biosynthesis of Amaryllidaceae alkaloids [, , , , ]. This family of alkaloids includes compounds like galanthamine, lycorine, and narciclasine, known for their diverse pharmacological activities, including treatment for Alzheimer’s disease [, , ].
Q2: How is 4'-O-Methylnorbelladine incorporated into different Amaryllidaceae alkaloids?
A2: Studies utilizing deuterium-labeled 4'-O-Methylnorbelladine have shown its incorporation into various alkaloid groups within the Amaryllidaceae family. This incorporation occurs through different modes of intramolecular oxidative phenol coupling, leading to the structural diversity observed in these alkaloids [].
Q3: What enzymes are involved in the biosynthesis of 4'-O-Methylnorbelladine and its subsequent conversion to other alkaloids?
A3: Research has identified several key enzymes in this biosynthetic pathway:
- Norbelladine synthase (NBS): Catalyzes the formation of norbelladine [].
- Norbelladine 4′-O-methyltransferase (NpN4OMT/OMT): Specifically methylates norbelladine to produce 4′-O-methylnorbelladine [, ].
- CYP96T1 (Noroxomaritidine synthase): This cytochrome P450 enzyme catalyzes a key C-C phenol-coupling reaction, converting 4'-O-methylnorbelladine into (10bR,4aS)-noroxomaritidine and (10bS,4aR)-noroxomaritidine, precursors for further diversification within the Amaryllidaceae alkaloids [].
Q4: Can feeding 4'-O-Methylnorbelladine to plant cultures enhance alkaloid production?
A4: Yes, studies have demonstrated that supplementing Leucojum aestivum shoot and bulb cultures with 4'-O-methylnorbelladine significantly enhances the production of both galanthamine and lycorine [, , ]. This suggests that the availability of this precursor can be a limiting factor in alkaloid biosynthesis in these plants.
Q5: How do different concentrations of 4'-O-Methylnorbelladine affect alkaloid production in plant cultures?
A5: Research using Leucojum aestivum shoot cultures found that varying concentrations of 4'-O-methylnorbelladine (0.05, 0.1, and 0.2 g/L) led to different levels of galanthamine and lycorine accumulation. Optimal production was achieved with specific concentrations and culture durations, indicating the importance of optimizing these parameters for maximizing alkaloid yields [, ].
Q6: Are there alternative methods to enhance alkaloid production in Leucojum aestivum besides precursor feeding?
A6: Research has shown that combining 4'-O-methylnorbelladine feeding with temporary immersion conditions in a bioreactor (RITA®) synergistically improves galanthamine and lycorine accumulation in Leucojum aestivum bulblets compared to either treatment alone [].
Q7: What analytical techniques are used to study 4'-O-Methylnorbelladine and related Amaryllidaceae alkaloids?
A7: Various analytical techniques are employed for the characterization and quantification of 4'-O-methylnorbelladine and the Amaryllidaceae alkaloids derived from it:
- HPLC coupled to mass spectrometry (HPLC-MS): Used to identify and quantify deuterium-labeled 4'-O-methylnorbelladine and its metabolites in plant cultures, demonstrating its incorporation into different alkaloids [, ].
- GC-MS: Employed to screen for a broader range of native and deuterated alkaloids in plant extracts [].
- LC-ESI-MS: This highly sensitive method is utilized to quantify galanthamine and lycorine levels in plant extracts after specific purification steps, allowing for precise measurements of alkaloid production [, ].
Q8: What is the significance of studying the transcriptome in understanding Amaryllidaceae alkaloid biosynthesis?
A8: Transcriptome analysis, involving the study of all RNA transcripts in a cell or organism, provides insights into the genes involved in various metabolic pathways, including alkaloid biosynthesis [, , ]. By analyzing the transcriptome of Amaryllidaceae species, researchers can identify and characterize genes encoding enzymes like norbelladine synthase, norbelladine 4′-O-methyltransferase, and CYP96T1, which play crucial roles in the biosynthesis of 4'-O-methylnorbelladine and its subsequent conversion to other Amaryllidaceae alkaloids. This knowledge can then be used to develop strategies for enhancing alkaloid production through genetic engineering or other biotechnological approaches.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)











